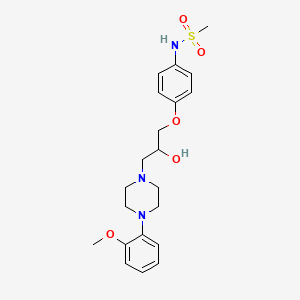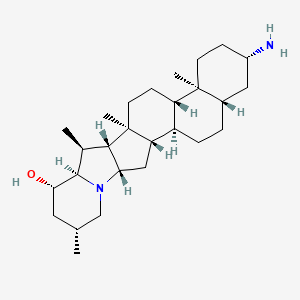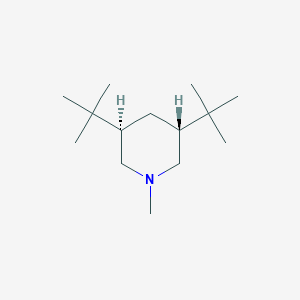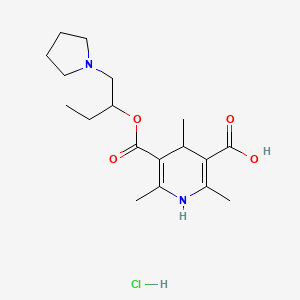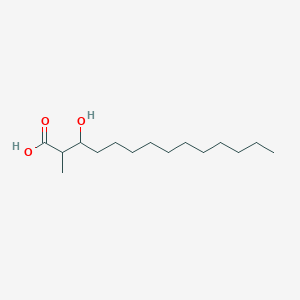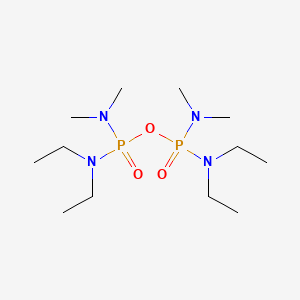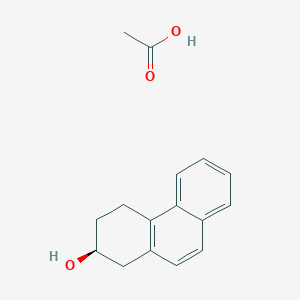
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol is a compound that combines the properties of acetic acid and a tetrahydrophenanthrenol derivative. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The tetrahydrophenanthrenol derivative is a complex organic compound that contains a phenanthrene ring system, which is a polycyclic aromatic hydrocarbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves several steps. One common method is the catalytic hydrogenation of phenanthrene to produce tetrahydrophenanthrene, followed by the hydroxylation of the tetrahydrophenanthrene to introduce the hydroxyl group at the 2-position. The final step involves the esterification of the hydroxyl group with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol using the Monsanto process or the Cativa process. These processes use a rhodium or iridium catalyst, respectively, to convert methanol and carbon monoxide into acetic acid. The tetrahydrophenanthrenol derivative can be produced through catalytic hydrogenation and hydroxylation reactions, as mentioned earlier.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the phenanthrene ring further.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenanthrene ring system can interact with hydrophobic regions of proteins and membranes, influencing their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH and ionic environment.
Comparaison Avec Des Composés Similaires
Similar compounds to acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol include other hydroxylated phenanthrene derivatives and acetic acid esters. Compared to these compounds, this compound is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- 1,2,3,4-tetrahydrophenanthren-2-ol
- Acetic acid;1,2,3,4-tetrahydrophenanthren-2-yl ester
- Phenanthrene-2-ol
- Acetic acid;phenanthren-2-yl ester
Propriétés
Numéro CAS |
64036-30-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
acetic acid;(2S)-1,2,3,4-tetrahydrophenanthren-2-ol |
InChI |
InChI=1S/C14H14O.C2H4O2/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14;1-2(3)4/h1-6,12,15H,7-9H2;1H3,(H,3,4)/t12-;/m0./s1 |
Clé InChI |
IMYGPODTWWECTL-YDALLXLXSA-N |
SMILES isomérique |
CC(=O)O.C1CC2=C(C[C@H]1O)C=CC3=CC=CC=C23 |
SMILES canonique |
CC(=O)O.C1CC2=C(CC1O)C=CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


